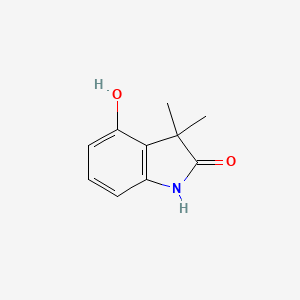

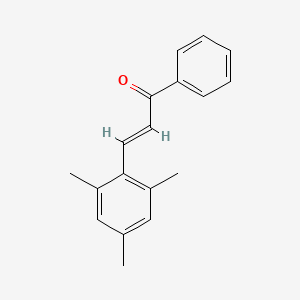

4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one

Overview

Description

“4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one” is a type of indolinone . Indolinones are bicyclic structures consisting of a benzene ring fused to 2-pyrrolidone . They are referred to as ‘privileged structures’ due to their excellent binding affinity for many receptors and the number of approved drugs containing this scaffold .

Synthesis Analysis

The synthesis of indolinones has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .Molecular Structure Analysis

The molecular structure of “4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one” can be analyzed using various techniques such as FT-IR, NMR, and ESI-MS . For example, the FT-IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule . The ESI-MS spectrum can provide information about the molecular weight of the molecule .Chemical Reactions Analysis

Indole derivatives, including “4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one” can be analyzed using various techniques. For example, the melting point can be determined . The molecular formula and yield can also be determined .Scientific Research Applications

Synthesis and Structural Analysis

- One-Pot Acylation: 4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one and related compounds have been utilized in efficient one-pot multiple acylation processes. This procedure facilitates the synthesis of highly desired 3-acyl-2-hydroxy-indole synthons among other derivatives (Jha & Blunt, 2009).

- Structural Determination of Condensation Products: The structure of products from the acid-catalyzed condensation of indole with acetone, involving 4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one, has been elucidated, enhancing our understanding of complex organic reactions (Noland et al., 1996).

Spectroscopy and Photophysics

- Spectral Study in Micelles and Water: A study involving absorption and fluorescence spectral analysis of molecules related to 4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one in cetyltrimethylammonium bromide (CTAB) and water solutions has been conducted. This research contributes to our understanding of the nonradiative decay processes in these environments (Nigam et al., 1996).

Chemical Transformations and Reactions

- Synthesis of Derivatives: The compound has been used in the synthesis of various derivatives, highlighting its versatility in organic chemistry. These studies aid in the development of new synthetic pathways and compounds (Arsen'eva & Arsen'ev, 2008).

- Mechanistic Studies in Organic Chemistry: Investigations into the rearrangement mechanisms of cyclic O,N-acetals derived from acylquinones and enamines, involving 4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one, provide deeper insights into the kinetics and reaction pathways in organic chemistry (Castro et al., 1986).

Safety and Hazards

properties

IUPAC Name |

4-hydroxy-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-10(2)8-6(11-9(10)13)4-3-5-7(8)12/h3-5,12H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLJMUHGWNWHCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC=C2O)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxa-spiro[4.5]dec-7-ene](/img/structure/B3161619.png)

![N-(5H-indeno[1,2-b]pyridin-5-yl)acetamide](/img/structure/B3161628.png)

![Ethyl 1-cyclohexyl-2-(furan-3-YL)-1H-benzo[D]imidazole-5-carboxylate](/img/structure/B3161649.png)

![2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B3161663.png)

![Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate](/img/structure/B3161675.png)